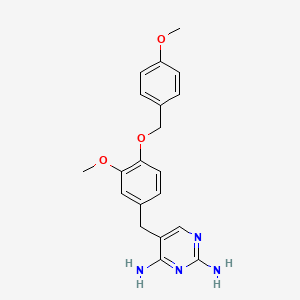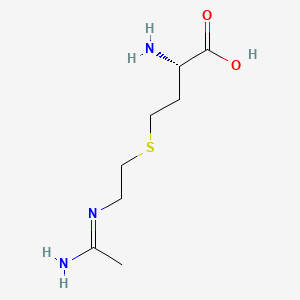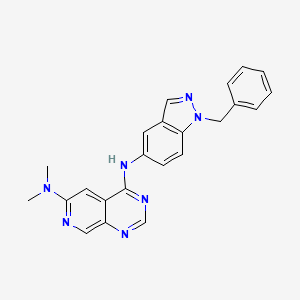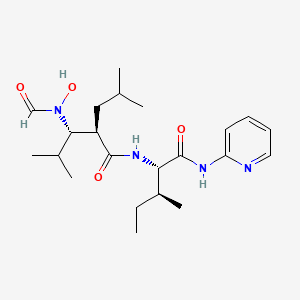
Mesilato de fenoldopam
Descripción general
Descripción
El mesilato de fenoldopam es un derivado sintético de la benzazepina que actúa como agonista parcial selectivo del receptor de dopamina D1. Se utiliza principalmente como agente antihipertensivo, particularmente en el manejo a corto plazo de la hipertensión grave. El this compound es conocido por su rápido inicio y corta duración de acción, lo que lo hace adecuado para la reducción de emergencia de la presión arterial .
Aplicaciones Científicas De Investigación
Química
En química, el mesilato de fenoldopam se utiliza para estudiar la señalización celular mediada por la dopamina D1. Sirve como un compuesto modelo para comprender las interacciones de los receptores de dopamina con varios ligandos .
Biología
En la investigación biológica, el this compound se utiliza para investigar sus efectos en el flujo sanguíneo renal y la excreción de sodio. También se estudia por su posible papel en la prevención de la lesión renal aguda posoperatoria .
Medicina
Médicamente, el this compound se utiliza como agente antihipertensivo. Se administra por vía intravenosa para controlar las crisis hipertensivas y mejorar la perfusión renal en pacientes con enfermedad renal crónica .
Industria
En la industria farmacéutica, el this compound se emplea en el desarrollo de nuevos fármacos antihipertensivos. Sus propiedades únicas lo convierten en un compuesto valioso para la investigación y el desarrollo .
Mecanismo De Acción
El mesilato de fenoldopam ejerce sus efectos actuando como agonista de los receptores de dopamina tipo D1. Se une con afinidad moderada a los receptores α2-adrenérgicos y no tiene afinidad significativa por los receptores tipo D2, α1 y β-adrenérgicos, receptores 5-HT1 y 5-HT2 o receptores muscarínicos. La activación de los receptores D1 conduce a la vasodilatación de la mayoría de los lechos arteriales, incluidas las arterias renales, mesentéricas y coronarias, lo que resulta en una reducción de la resistencia vascular sistémica y la presión arterial .
Análisis Bioquímico
Biochemical Properties
Fenoldopam mesylate is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors . The R-isomer of fenoldopam mesylate is responsible for the biological activity .
Cellular Effects
Fenoldopam mesylate causes arterial/arteriolar vasodilation leading to a decrease in blood pressure by activating peripheral D1 receptors . It decreases afterload and also promotes sodium excretion via specific dopamine receptors along the nephron .
Molecular Mechanism
Fenoldopam mesylate works by selectively stimulating dopamine-1 receptors, leading to vasodilation . This helps lower blood pressure and improve blood flow, making it effective in hypertensive emergencies and supporting kidney function .
Temporal Effects in Laboratory Settings
Fenoldopam mesylate is a rapid-acting vasodilator . It has a rapid onset of action (4 minutes) and short duration of action (< 10 minutes) and a linear dose–response relationship at usual clinical doses .
Dosage Effects in Animal Models
In animal studies, fenoldopam mesylate has been shown to effectively and safely lower blood pressure while maintaining or improving renal function
Metabolic Pathways
Fenoldopam mesylate is largely eliminated by conjugation, without the participation of cytochrome P-450 enzymes . Methylation, glucuronidation, and sulfation are the main routes of conjugation .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
El mesilato de fenoldopam se sintetiza a través de un proceso de varios pasos. Los pasos clave incluyen la preparación de 6-cloro-2,3,4,5-tetrahidro-1-(4-hidroxifenil)-1H-3-benzazepina-7,8-diol, seguida de su conversión a la sal de mesilato. Las condiciones de reacción típicamente implican el uso de ácido metanosulfónico para formar la sal de mesilato .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y consistencia del producto final. El compuesto se conserva en recipientes herméticos, protegido de la humedad y almacenado a temperaturas controladas .
Análisis De Reacciones Químicas
Tipos de Reacciones
El mesilato de fenoldopam se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden emplearse para modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución, particularmente las que involucran los grupos hidroxilo, pueden conducir a la formación de diferentes derivados
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las condiciones de reacción varían según el producto deseado, pero generalmente implican temperaturas controladas y disolventes específicos .
Productos Principales Formados
Los principales productos formados a partir de las reacciones de this compound incluyen derivados oxidados, formas reducidas y compuestos sustituidos. Estos productos a menudo se caracterizan utilizando técnicas como la cromatografía y la espectroscopia .
Comparación Con Compuestos Similares
Compuestos Similares
Dopamina: A diferencia del mesilato de fenoldopam, la dopamina tiene efectos sobre los receptores D1 y D2 y puede influir en los receptores β-adrenérgicos.
Dobutamina: Este compuesto actúa principalmente sobre los receptores β1-adrenérgicos y se utiliza por sus efectos inotrópicos.
Nitroprusido: Un potente vasodilatador utilizado en emergencias hipertensivas, pero actúa a través de la liberación de óxido nítrico en lugar de los receptores de dopamina
Singularidad
El this compound es único en su acción selectiva sobre los receptores de dopamina tipo D1, lo que lleva a la vasodilatación sin efectos adrenérgicos significativos. Esta selectividad lo hace particularmente útil en el manejo de la hipertensión con un impacto mínimo en la frecuencia cardíaca y otras funciones adrenérgicas .
Propiedades
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKUMNRCIJMVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67227-56-9 (Parent), 75-75-2 (Parent) | |
| Record name | Fenoldopam mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00904650 | |
| Record name | Fenoldopam Mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67227-57-0 | |
| Record name | Fenoldopam mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67227-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoldopam mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FENOLDOPAM MESYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenoldopam Mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(p-hydroxyphenyl)-1H-3-benzazepinium methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOLDOPAM MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA3R0MY016 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


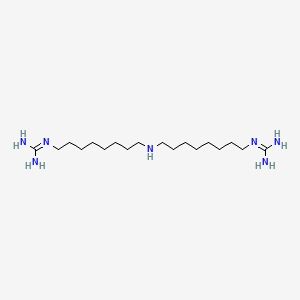
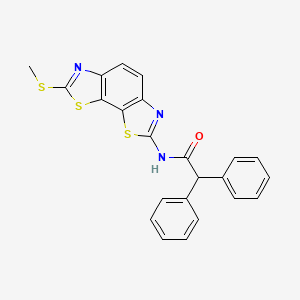
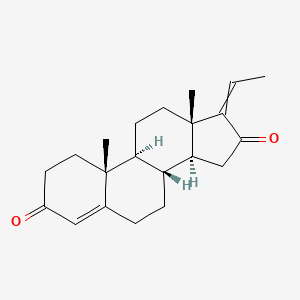
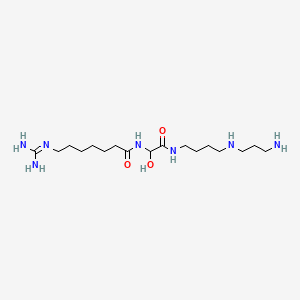
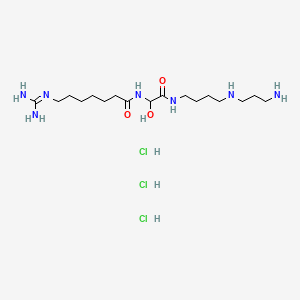
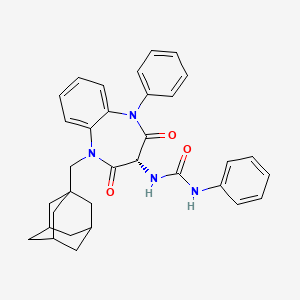


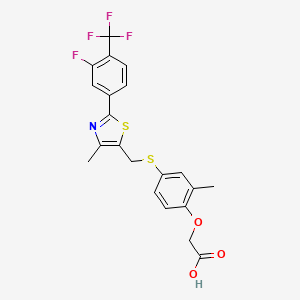
![2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid](/img/structure/B1672453.png)
